5-(piperazin-1-yl)pyridin-2(1H)-one
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Overview
Description
5-(piperazin-1-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperazin-1-yl)pyridin-2(1H)-one typically involves the reaction of 2-chloropyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom on the pyridine ring is replaced by the piperazine moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(piperazin-1-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or piperazine moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Various nucleophiles in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
5-(piperazin-1-yl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(piperazin-1-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites on enzymes, modulating their activity. It may also interact with receptors, altering signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(piperazin-1-yl)pyridine
- 4-(piperazin-1-yl)pyridine
- 6-(piperazin-1-yl)pyridin-2(1H)-one
Uniqueness
5-(piperazin-1-yl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-piperazin-1-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13N3O/c13-9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2,(H,11,13) |
InChI Key |
HWSWTQFENFCZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
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